molecular formula C10H10N2O3S2 B11786586 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole

4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole

Cat. No.: B11786586
M. Wt: 270.3 g/mol
InChI Key: IALWJRVFIHBKGM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole typically involves the reaction of 4-methoxyphenylhydrazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and potential applications. The combination of methoxyphenyl and methylsulfonyl groups further enhances its versatility and functionality in various research and industrial contexts.

Properties

Molecular Formula

C10H10N2O3S2

Molecular Weight

270.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-5-methylsulfonylthiadiazole

InChI

InChI=1S/C10H10N2O3S2/c1-15-8-5-3-7(4-6-8)9-10(16-12-11-9)17(2,13)14/h3-6H,1-2H3

InChI Key

IALWJRVFIHBKGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C

Origin of Product

United States

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